molecular formula C12H13ClN4O B13375890 N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B13375890
M. Wt: 264.71 g/mol
InChI Key: HWTLOIUZIWAQNH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a pyrazolylmethyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 3-chloroaniline with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired urea derivative. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in neutral or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
  • N-(3-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea
  • N-(3-bromophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Uniqueness

N-(3-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity in substitution reactions, while the pyrazolylmethyl group contributes to its potential as a bioactive molecule.

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea

InChI

InChI=1S/C12H13ClN4O/c1-17-8-9(7-15-17)6-14-12(18)16-11-4-2-3-10(13)5-11/h2-5,7-8H,6H2,1H3,(H2,14,16,18)

InChI Key

HWTLOIUZIWAQNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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